

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline

Cat. No.: B181356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Methylsulfonyl)aniline** (CAS No. 2987-49-7). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows. Given the limited availability of experimental data for this specific compound, this guide incorporates both reported and predicted values to offer a thorough profile.

Core Physicochemical Properties

The physicochemical properties of **2-(Methylsulfonyl)aniline** are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility and permeability to its potential as a scaffold in drug design.

Quantitative Data Summary

The following tables summarize the available quantitative data for **2-(Methylsulfonyl)aniline**. It is important to note that where experimental data is not available, predicted values from computational models are provided and clearly indicated.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂ S	-
Molecular Weight	171.22 g/mol	[1]
Appearance	Solid, Semi-solid or liquid	[1]
Melting Point	85-92 °C	[2]
Boiling Point	377.1 ± 34.0 °C	Predicted [2]
Density	1.282 ± 0.06 g/cm ³	Predicted [2]

Table 2: Acid-Base and Partitioning Properties

Property	Value	Source
pKa	Not Experimentally Determined	-
logP (Octanol-Water Partition Coefficient)	0.9	Calculated (XLogP3) [3]
Aqueous Solubility	Not Experimentally Determined	-

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of **2-(Methylsulfonyl)aniline** are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **2-(Methylsulfonyl)aniline** is packed into a capillary tube sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. As **2-(Methylsulfonyl)aniline** can be a solid or liquid at room temperature, this protocol would apply if it is in a liquid state.

Methodology: Distillation Method[4]

- Apparatus Setup: A small quantity (e.g., 5 mL) of **2-(Methylsulfonyl)aniline** is placed in a distillation flask.[4] The flask is fitted with a condenser, a collection vessel, and a thermometer positioned so that the top of the bulb is level with the side arm of the flask.
- Heating: The flask is heated gently.
- Equilibrium: As the liquid boils, the vapor rises and condenses in the condenser. The temperature of the vapor is recorded when it is in equilibrium with the boiling liquid, indicated by a stable temperature reading.
- Recording: The stable temperature observed during distillation is recorded as the boiling point.[4] It is also recommended to record the barometric pressure.[4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is determined.

Methodology: Potentiometric Titration[5][6][7]

- Solution Preparation: A precise weight of **2-(Methylsulfonyl)aniline** is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[8] A solution of at least 10^{-4} M is typically required.[6][9]
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[5]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).[5] The pH is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.[6]

Determination of logP by Shake-Flask Method

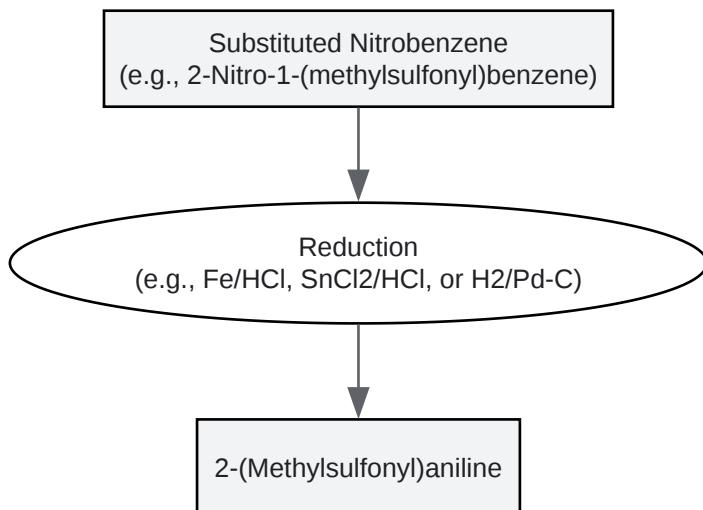
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method[3][10][11][12][13]

- Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- Partitioning: A known amount of **2-(Methylsulfonyl)aniline** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[3]
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Analysis: The concentration of **2-(Methylsulfonyl)aniline** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.


Methodology: Thermodynamic Shake-Flask Method[14][15][16]

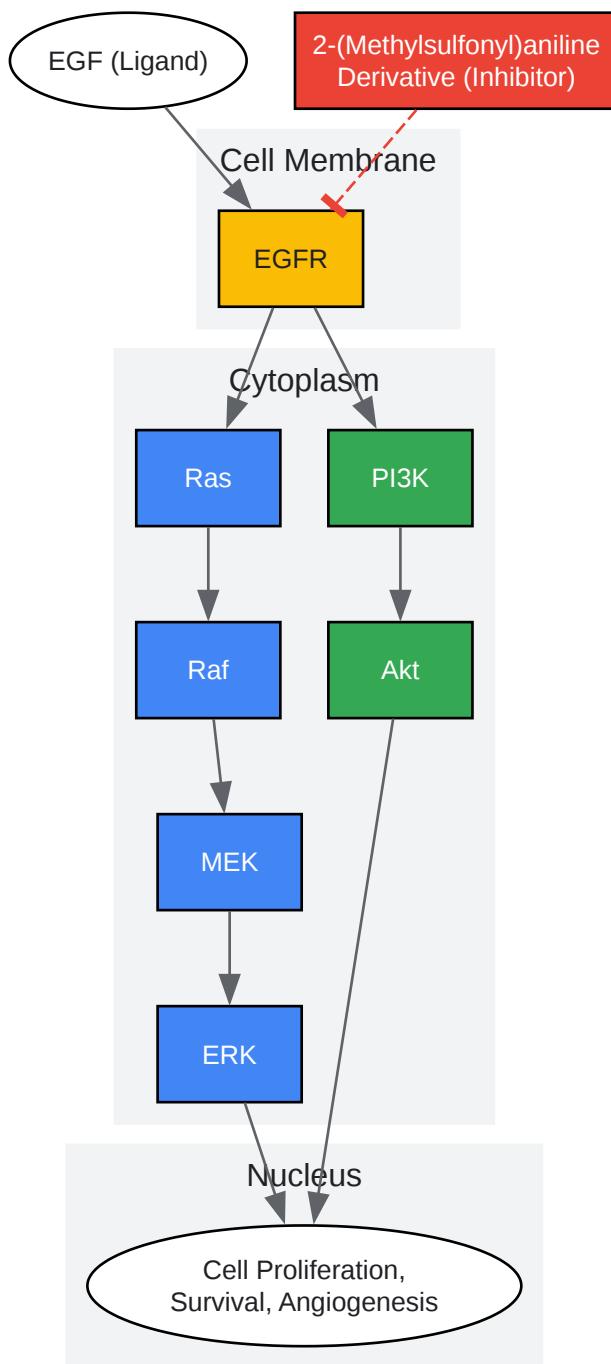
- Sample Preparation: An excess amount of solid **2-(Methylsulfonyl)aniline** is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial. [14]
- Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is achieved between the dissolved and undissolved compound.[8]
- Phase Separation: The undissolved solid is removed by centrifugation or filtration.[8]
- Concentration Analysis: The concentration of the dissolved **2-(Methylsulfonyl)aniline** in the clear supernatant is quantified using a validated analytical method like HPLC-UV.[16]
- Result: The measured concentration represents the thermodynamic solubility of the compound at that specific temperature and pH.

Visualizations

Synthesis Workflow

A potential synthetic route for **2-(Methylsulfonyl)aniline** can be proposed based on established organic chemistry principles. A common approach involves the reduction of a corresponding nitroaromatic precursor.

[Click to download full resolution via product page](#)

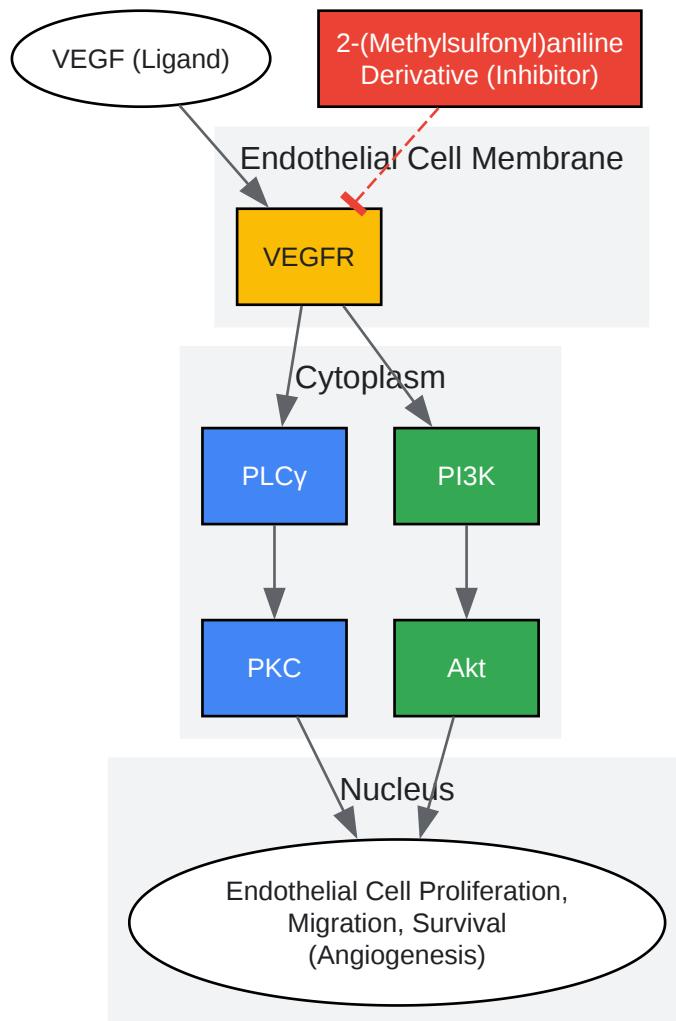

A generalized synthetic pathway for **2-(Methylsulfonyl)aniline**.

Role in Kinase Inhibition and Signaling Pathways

Aniline derivatives are foundational scaffolds for a multitude of kinase inhibitors by acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase.[1][17][18] The 2-(methylsulfonyl) group can be a key interaction point or be modified to modulate solubility and cell permeability. These inhibitors can block downstream signaling pathways that are critical for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Aniline-based inhibitors can block this pathway.[1][17]



[Click to download full resolution via product page](#)

Inhibition of the EGFR signaling cascade by an aniline-based inhibitor.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.^[1]

[Click to download full resolution via product page](#)

Inhibition of the VEGFR signaling cascade, crucial for angiogenesis.

Conclusion

This technical guide consolidates the available physicochemical data for **2-(Methylsulfonyl)aniline**, providing a valuable resource for its application in research and development. While experimental data for some properties are yet to be reported, the provided protocols offer a clear path for their determination. The established role of aniline derivatives in kinase inhibition highlights the potential of **2-(Methylsulfonyl)aniline** as a key building block in the design of novel therapeutics. Further experimental validation of its properties and biological activities is encouraged to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy [jove.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181356#physicochemical-properties-of-2-methylsulfonyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com